molecular formula C8H15ClN2S B12523538 3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride

3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride

Cat. No.: B12523538
M. Wt: 206.74 g/mol
InChI Key: XVQDIUYLKKCDRP-UHFFFAOYSA-M
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Description

3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt with a unique structure that includes an imidazole ring substituted with an ethylthioethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 2-chloroethyl ethyl sulfide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1-methylimidazole in the chosen solvent.
  • Add 2-chloroethyl ethyl sulfide to the solution.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent, such as diethyl ether.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using industrial-scale crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding thioether.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, using appropriate halide salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; typically carried out in an alcohol solvent like methanol at low temperatures.

    Substitution: Sodium bromide or sodium iodide; typically carried out in an aqueous or organic solvent at room temperature.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding thioether.

    Substitution: Bromide or iodide salts of the imidazolium compound.

Scientific Research Applications

3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of ionic liquids, which are used as solvents and catalysts in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. Additionally, it can interact with enzymes and other proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methylimidazolium chloride: Similar structure but lacks the ethylthioethyl group.

    1-Butyl-3-methylimidazolium chloride: Similar structure but has a butyl group instead of an ethylthioethyl group.

    1-Methyl-3-(2-hydroxyethyl)imidazolium chloride: Similar structure but has a hydroxyethyl group instead of an ethylthioethyl group.

Uniqueness

3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the ethylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological membranes and proteins, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C8H15ClN2S

Molecular Weight

206.74 g/mol

IUPAC Name

1-(2-ethylsulfanylethyl)-3-methylimidazol-3-ium;chloride

InChI

InChI=1S/C8H15N2S.ClH/c1-3-11-7-6-10-5-4-9(2)8-10;/h4-5,8H,3,6-7H2,1-2H3;1H/q+1;/p-1

InChI Key

XVQDIUYLKKCDRP-UHFFFAOYSA-M

Canonical SMILES

CCSCCN1C=C[N+](=C1)C.[Cl-]

Origin of Product

United States

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